molecular formula C15H14ClNO5S B2971015 N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 350509-80-7

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2971015
CAS No.: 350509-80-7
M. Wt: 355.79
InChI Key: YLZSHXZOUXAYQC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a phenylsulfonyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and phenylsulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)amine.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring, along with the phenylsulfonyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)alanine: Similar structure with an alanine moiety instead of glycine.

    N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)valine: Contains a valine moiety instead of glycine.

    N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)leucine: Contains a leucine moiety instead of glycine.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the glycine moiety makes it a versatile building block for further chemical modifications and applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(9-13(14)16)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSHXZOUXAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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